ethyl 2-amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-indole]-3-carboxylate
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Overview
Description
Ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate is a complex organic compound that belongs to the class of spirochromenes These compounds are characterized by a unique spiro linkage between a chromene and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate can be achieved through a multicomponent reaction involving dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione. The reaction is catalyzed by L-proline in an ethanol medium . This method is efficient, environmentally friendly, and proceeds under mild reaction conditions, yielding high purity products without the need for column chromatography.
Industrial Production Methods
These methods are advantageous due to their high atom economy, reduced waste, and the ability to form multiple bonds in a single reaction step .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions typically occur under mild to moderate conditions, ensuring the stability of the spiro linkage .
Major Products
The major products formed from these reactions include various substituted spirochromenes and indole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate can be compared with other spirochromenes and indole derivatives. Similar compounds include:
2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Indole derivatives: Compounds like indole-3-carboxylates exhibit similar structural features and biological activities.
The uniqueness of ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate lies in its specific spiro linkage and the presence of both chromene and indole moieties, which contribute to its diverse chemical and biological properties .
Properties
Molecular Formula |
C21H21ClN2O5 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
ethyl 2'-amino-5-chloro-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carboxylate |
InChI |
InChI=1S/C21H21ClN2O5/c1-4-28-18(26)16-17(23)29-14-9-20(2,3)8-13(25)15(14)21(16)11-7-10(22)5-6-12(11)24-19(21)27/h5-7H,4,8-9,23H2,1-3H3,(H,24,27) |
InChI Key |
WYMZLGLEPOLSNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Cl)NC3=O)C(=O)CC(C2)(C)C)N |
Origin of Product |
United States |
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